21,21-Dichloroprogesterone

描述

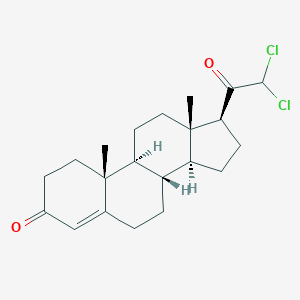

21,21-Dichloroprogesterone is a synthetic steroid derivative characterized by the substitution of two chlorine atoms at the 21-position of the progesterone backbone. This modification enhances its ability to act as a mechanism-based inactivator of cytochrome P450 (CYP) enzymes, particularly those involved in steroid hydroxylation. Its primary application lies in biochemical research, where it is used to study enzyme kinetics and isoform-specific inhibition .

属性

CAS 编号 |

117038-59-2 |

|---|---|

分子式 |

C21H28Cl2O2 |

分子量 |

383.3 g/mol |

IUPAC 名称 |

(8S,9S,10R,13S,14S,17S)-17-(2,2-dichloroacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28Cl2O2/c1-20-9-7-13(24)11-12(20)3-4-14-15-5-6-17(18(25)19(22)23)21(15,2)10-8-16(14)20/h11,14-17,19H,3-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |

InChI 键 |

FDEHPBNJFZBCBX-GQDVPIKJSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C(Cl)Cl)CCC4=CC(=O)CC[C@]34C |

规范 SMILES |

CC12CCC3C(C1CCC2C(=O)C(Cl)Cl)CCC4=CC(=O)CCC34C |

同义词 |

21,21-DCP 21,21-dichloroprogesterone |

产品来源 |

United States |

相似化合物的比较

21-Chloropregnenolone

- Structural Difference: Contains a single chlorine atom at the 21-position of pregnenolone (a progesterone precursor with a 3β-hydroxyl group and Δ⁵ double bond).

- Enzymatic Targets : Inactivates progesterone 21-hydroxylase (CYP21A2) and 6β-hydroxylase (CYP3A) in rat liver microsomes.

- Efficiency : Exhibits slower inactivation kinetics compared to 21,21-dichloroprogesterone. For example, its kinact for CYP3A is ~0.05 min⁻¹, whereas this compound achieves ~0.1 min⁻¹ under similar conditions .

- Selectivity : Less selective for CYP21A2 due to its partial activity against CYP3A isoforms .

21,21-Dichloropregnenolone

- Structural Difference: Dichlorinated at the 21-position but retains the Δ⁵ structure of pregnenolone.

- Enzymatic Targets : Broadly targets CYP3A and CYP2C subfamilies.

- Efficiency : Comparable to this compound in inactivating CYP3A (kinact ~0.1 min⁻¹) but less effective against CYP2C6 (kinact ~0.05 min⁻¹) .

21-Chloro-21-Fluoropregnenolone

- Structural Difference : Contains chlorine and fluorine atoms at the 21-position.

- Enzymatic Targets : Highly selective for CYP2C5 (rabbit progesterone 21-hydroxylase).

- Efficiency : Rapidly inactivates CYP2C5 (kinact ~0.15 min⁻¹) with minimal effect on CYP3A or CYP2C3 .

- Selectivity : Superior isoform specificity compared to dichlorinated analogs, making it a preferred tool for studying CYP2C5-mediated pathways .

Key Research Findings and Data

Table 1. Comparative Inactivation Kinetics of this compound and Analogs

Mechanistic Insights

- This compound : The dichloromethyl group mimics the natural methyl group targeted by CYP hydroxylases, enabling covalent binding to the enzyme’s active site. This mechanism is irreversible, leading to permanent inactivation .

- Structural Impact on Selectivity: The Δ⁴ structure (progesterone backbone) in this compound enhances its affinity for CYP2C6, while the Δ⁵ structure (pregnenolone backbone) in dichloropregnenolone favors CYP3A interaction .

Clinical and Research Implications

- CYP Isoform Studies : this compound is critical for probing CYP2C6 and CYP3A roles in steroid metabolism, particularly in drug-drug interaction research .

- Limitations: Despite its potency, its broad activity limits therapeutic use. Analogs like 21-chloro-21-fluoropregnenolone offer better specificity for targeted enzyme studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。